molecular formula C19H16Cl2N2O3S2 B2459165 N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide CAS No. 922849-26-1

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide

Cat. No. B2459165
CAS RN: 922849-26-1
M. Wt: 455.37
InChI Key: WOINUSZDXGEXED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide, also known as DTTB, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. DTTB is a member of the thiazole family of compounds, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and inflammation. Specifically, N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide has been found to inhibit the activity of the enzyme COX-2, which is involved in the production of prostaglandins, molecules that play a role in inflammation.
Biochemical and Physiological Effects:
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide has been found to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory properties, N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide has been found to inhibit the growth of certain cancer cells by inducing cell cycle arrest and apoptosis. N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide in lab experiments is its specificity for COX-2 inhibition, which allows for more targeted research. However, one limitation of using N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research involving N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide. One area of interest is in the development of more soluble derivatives of N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide, which would make it easier to work with in lab experiments. Additionally, further research is needed to fully understand the mechanism of action of N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide and its potential applications in the treatment of cancer and inflammatory diseases.

Synthesis Methods

The synthesis of N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide involves a multi-step process that begins with the reaction of 3,4-dichlorophenyl isothiocyanate with 2-aminothiazole. This reaction yields 4-(3,4-dichlorophenyl)thiazol-2-amine, which is then reacted with 4-(phenylsulfonyl)butanoyl chloride to produce N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide.

Scientific Research Applications

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide has been found to have a variety of potential research applications. One of the main areas of interest is in the field of cancer research, as N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide has been shown to inhibit the growth of certain types of cancer cells. Additionally, N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

4-(benzenesulfonyl)-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O3S2/c20-15-9-8-13(11-16(15)21)17-12-27-19(22-17)23-18(24)7-4-10-28(25,26)14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12H,4,7,10H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOINUSZDXGEXED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide

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